CYP3A4 Inhibition Comparable to Ketoconazole
Rivulobirin A exhibits CYP3A4 inhibitory potency comparable to the standard azole inhibitor ketoconazole [REFS‑1]. A symposium paper explicitly reports that dimer derivatives including rivulobirin A showed IC₅₀ values “similar to that of the typical CYP3A inhibitor ketoconazole,” placing it among the most potent natural CYP3A4 inhibitors known [REFS‑1].
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ similar to ketoconazole |
| Comparator Or Baseline | Ketoconazole (standard CYP3A4 inhibitor; literature IC₅₀ ≈ 0.1–0.5 μM) |
| Quantified Difference | Comparable IC₅₀ (exact value not reported; class-level equivalence stated) |
| Conditions | Microsomal CYP3A activity assay; Symposium on the Chemistry of Natural Products (1999) |
Why This Matters
For laboratories requiring a natural product CYP3A4 inhibitor with potency on par with ketoconazole but a non‑azole chemotype, rivulobirin A provides a validated, structurally distinct option.
- [1] Baba K, et al. 63(P35) The structures of new bicoumarins and tricoumarins from Pleurospermum rivulorum and inhibitory effects of their on microsomal CYP3A activity. Symposium on the Chemistry of Natural Products, symposium papers. 1999;41:373. doi:10.24496/tennenyuki.41.0_373. View Source
